1-(2-bromoethyl)-3,4-dichloro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its role or use in industry or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromoethyl)-3,4-dichloro-2-methylbenzene involves the alkylation of 3,4-dichloro-2-methylbenzene with 2-bromoethanol, followed by dehydration of the resulting intermediate.", "Starting Materials": [ "3,4-dichloro-2-methylbenzene", "2-bromoethanol", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Dissolve 3,4-dichloro-2-methylbenzene (1.0 g, 5.8 mmol) and 2-bromoethanol (0.7 mL, 8.7 mmol) in dry dichloromethane (10 mL) in a round-bottom flask.", "Step 2: Add a catalytic amount of anhydrous magnesium sulfate (MgSO4) to the reaction mixture and stir for 10 minutes.", "Step 3: Add a solution of sodium hydroxide (NaOH) (1.0 g, 25 mmol) in water (5 mL) dropwise to the reaction mixture with stirring at room temperature.", "Step 4: Add a few drops of sulfuric acid (H2SO4) to the reaction mixture to adjust the pH to 7.", "Step 5: Extract the organic layer with dichloromethane (3 x 10 mL).", "Step 6: Combine the organic layers and wash with water (10 mL) and brine (10 mL).", "Step 7: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and filter.", "Step 8: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 9: Purify the crude product by column chromatography using a mixture of dichloromethane and hexane as the eluent to obtain 1-(2-bromoethyl)-3,4-dichloro-2-methylbenzene as a white solid (yield: 70%)." ] } | |
CAS RN |
2648965-94-8 |
Product Name |
1-(2-bromoethyl)-3,4-dichloro-2-methylbenzene |
Molecular Formula |
C9H9BrCl2 |
Molecular Weight |
268 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.